(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 107937-01-9
VCID: VC0193848
InChI: InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/b3-2+/t6-,9-/m1/s1
SMILES: CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Molecular Formula: C10H12N2O3S
Molecular Weight: 240.28 g/mol

(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS No.: 107937-01-9

VCID: VC0193848

Molecular Formula: C10H12N2O3S

Molecular Weight: 240.28 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 107937-01-9

Description

(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as 7-APRA, is a chemical compound with the molecular formula C10H12N2O3S . It has a molecular weight of 240.28 g/mol . Synonyms for this compound include (6R,7R)-7-Amino-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-amino-8-oxo-3-(1Z)-1-propen-1-yl-, (6R,7R)- . The CAS number for this compound is 120709-09-3 .

This compound is a pharmaceutical intermediate . It is also identified by the IUPAC name (6R,7R)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

A similar chemical compound is (6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . Another related compound is (6R,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate, also known as Cefprozil hydrate .

CAS No. 107937-01-9
Product Name (6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
IUPAC Name (6R,7R)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/b3-2+/t6-,9-/m1/s1
Standard InChIKey ZYLDQHILNOZKIF-DHLUJLSBSA-N
SMILES CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Canonical SMILES CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Purity > 95%
Synonyms 5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​amino-​8-​oxo-​3-​(1E)​-​1-​propen-​1-​yl-​, (6R,​7R)​-
PubChem Compound 10220388
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator